6-chloro-8-methylchroman-4-one

描述

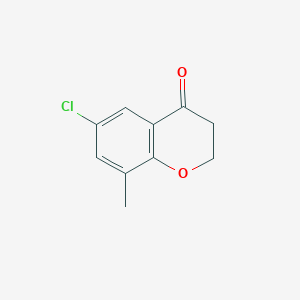

6-Chloro-8-methylchroman-4-one is a chemical compound with the molecular formula C10H9ClO2. It belongs to the class of chromanones, which are oxygen-containing heterocycles. This compound is known for its significant biological and pharmaceutical activities, making it a valuable building block in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-8-methylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base, followed by cyclization to form the chromanone structure .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions: 6-Chloro-8-methylchroman-4-one

生物活性

6-Chloro-8-methylchroman-4-one is a synthetic compound belonging to the chromanone family, characterized by its unique bicyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article presents an overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.63 g/mol. The presence of a chlorine atom at the 6-position and a methyl group at the 8-position contributes to its unique biological profile.

Target Interactions

Chromanone derivatives, including this compound, interact with various biological targets, leading to alterations in cellular processes. Notable targets include:

- SIRT2 : An enzyme implicated in aging and metabolic regulation. Inhibitors of SIRT2 have been explored for their potential in treating neurodegenerative diseases and metabolic disorders .

- Cyclooxygenase Enzymes : Compounds in this class have shown promise in inhibiting cyclooxygenase enzymes, which are involved in inflammatory processes.

Biochemical Pathways

Research indicates that chromanone derivatives can modulate multiple biochemical pathways, suggesting their potential as therapeutic agents across various conditions. They exhibit significant radical scavenging activity and may influence oxidative stress pathways .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound and related compounds. The following table summarizes key findings regarding its activity against various cancer cell lines:

The compound has demonstrated varying degrees of potency against different cancer cell lines, indicating its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has been noted for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This suggests that derivatives of this compound could be developed for therapeutic use in inflammatory diseases.

Antioxidant Activity

Chromanone derivatives are recognized for their antioxidant properties, which can help mitigate oxidative stress-related damage within cells. This activity is particularly relevant in the context of aging and various degenerative diseases .

Case Studies and Research Findings

- Inhibition of SIRT2 : A study synthesized various chromanone derivatives, including this compound, demonstrating potent inhibition of SIRT2 with low micromolar IC50 values. This suggests potential applications in neurodegenerative disease therapies .

- Anticancer Evaluation : In vitro studies showed that chromanone derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including MCF-7 and HeLa cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Radical Scavenging Activity : Research indicated that compounds like this compound possess strong radical scavenging capabilities, contributing to their antioxidant effects and potential protective roles against oxidative damage.

属性

IUPAC Name |

6-chloro-8-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTQTQFZRIHBON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OCCC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。